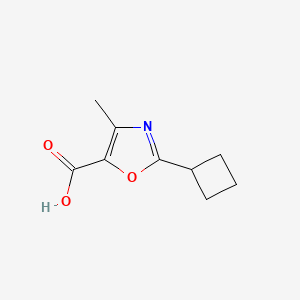

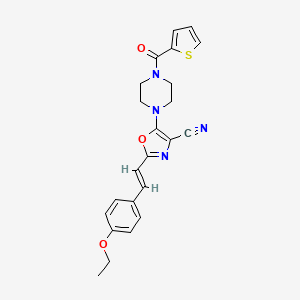

![molecular formula C23H20O3S B3009071 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 861208-59-5](/img/structure/B3009071.png)

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is a chemical entity that appears to be designed for biological activity, potentially in the realm of pharmacology or as a reagent in chemical synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their biological activities or chemical reactions, which can be informative for understanding the potential characteristics and applications of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione.

Synthesis Analysis

The synthesis of related compounds, such as 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, involves the introduction of a sulfanyl group to a phenolic structure, which is a key feature also expected in the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione. The synthesis process likely involves steps that ensure the presence of the sulfanyl group and the stabilization of the molecule through the use of protective groups or controlled reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would include a sulfanyl group attached to a 4-methoxyphenyl ring, which is a structural motif that can influence the electronic properties of the molecule and potentially its reactivity. The presence of the 1,4-diphenyl-1,4-butanedione moiety suggests a rigid and planar structure that could be important for the molecule's interactions with biological targets or its behavior in chemical reactions .

Chemical Reactions Analysis

While the specific chemical reactions of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione are not detailed in the provided papers, the reactivity of similar compounds can be indicative. For instance, the compound with a GSH-reactive alpha,beta-unsaturated carbonyl group and a phenolic moiety has shown reactivity with glutathione (GSH) and enzymatic activity with tyrosinase . Additionally, the sulfurization reactions of related phosphine compounds suggest that the sulfanyl group in the compound of interest may also undergo various transformations, potentially leading to the formation of sulfides or other sulfur-containing derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would likely include a solid state at room temperature, given the presence of aromatic rings and a relatively high molecular weight. The compound's solubility in organic solvents and water would be influenced by the presence of the methoxy and sulfanyl groups. The molecule's stability, melting point, and reactivity would be determined by the specific arrangement of its functional groups and the overall molecular architecture .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1,4-Diketone Reactions

The compound 1,4-diphenyl-1,4-butanedione, which shares structural similarities with 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to form thiophenes. This indicates potential applications in synthesizing thiophene derivatives (Freeman, Kim, & Rodríguez, 1992).

Reactions with Manganese(III) Acetate

The reaction of similar compounds with manganese(III) acetate results in chlorinated products and tetrachloro-1,4-butanediones, suggesting a pathway for further functionalization of such diketones (Kurosawa & Yamaguchi, 1981).

α-Chlorination of Aryl Ketones

Aryl ketones, including compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, undergo α-chlorination with manganese(III) acetate, leading to dichloro derivatives. This highlights the compound's potential in producing chlorinated organic molecules (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Formation of Dioxanes

Reactions involving similar 1,1-diphenylethenes with manganese(III) acetate yield cyclic peroxides, including dioxanes. This suggests the potential use of such compounds in synthesizing cyclic peroxides (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

Organic Synthesis Applications

N-Phenylation of Diarylamines

The compound's structural analogues participate in reactions with diphenylamines to produce N-phenylated compounds, showcasing its utility in organic synthesis and functional group transformations (Haga, Iwaya, & Kaneko, 1984).

Organoboron Complexes Synthesis

The synthesis and study of organoboron complexes involving sulfur donor ligands derived from similar ketones exhibit significant fungicidal and bactericidal properties, suggesting pharmaceutical and biochemical applications (Singh, Singh, & Tandon, 1990).

Potential in Photoluminescence and Material Science

- Europium Complexes for Solar Cells: The synthesis of europium(III) β-diketonate based complexes, related to 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, demonstrates the potential of such compounds in enhancing solar cell efficiency through luminescent downshifting, indicating applications in material sciences and renewable energy (Gavriluta, Fix, Nonat, Slaoui, Guillemoles, & Charbonnière, 2017).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3S/c1-26-19-12-14-20(15-13-19)27-22(23(25)18-10-6-3-7-11-18)16-21(24)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERDLAADWXOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

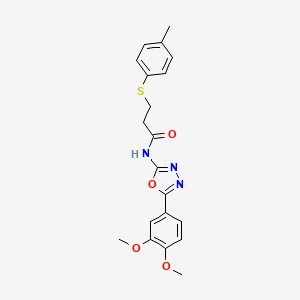

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

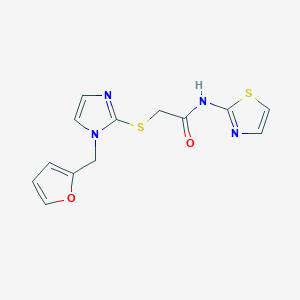

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

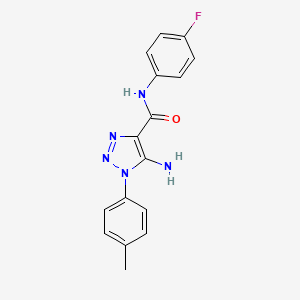

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)